ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core modified with a 3,5-dimethylpyrazole-substituted acetamido group and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-15(22)11-5-6-12-14(11)18-16(24-12)17-13(21)8-20-10(3)7-9(2)19-20/h7,11H,4-6,8H2,1-3H3,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCDQJCVSOQYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. They have been used in the treatment of various diseases, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
For instance, some compounds cause cell arrest in the G2/M phase and induce apoptosis via the increase in production of ROS, dominantly due to the overproduction of superoxide.
Biological Activity
Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 383.47 g/mol
- CAS Number : 1019105-93-1
This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. The compound's analogs showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating promising anti-inflammatory potential compared to established drugs like Celecoxib .
2. Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives. In vitro studies have reported that certain compounds with similar structures inhibited the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and disruption of cancer cell signaling pathways.
3. Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been explored in various studies. Compounds similar to this compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .
Case Study 1: COX-II Inhibition
A study conducted by Chahal et al. focused on the design and development of COX-II inhibitors based on pyrazole scaffolds. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, showcasing a substantial increase in potency compared to traditional inhibitors like Rofecoxib . This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Anticancer Activity
In another investigation into related pyrazole compounds, researchers found that certain derivatives displayed selective cytotoxicity against breast and colon cancer cell lines. The most potent compound showed an IC50 value of 27.3 μM against T47D cells . This suggests that this compound could be further evaluated for its anticancer efficacy.
Summary of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-I and COX-II enzymes | Ranges from 0.52 to 22.25 μM |
| Anticancer | Cytotoxic effects on HCT-116 and T47D cancer cell lines | Up to 27.3 μM |
| Antioxidant | Free radical scavenging capacity | Varies by compound |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit promising antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazole group in Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial infections.
Case Study:
A study published in Molecules demonstrated that derivatives of thiazole showed significant activity against various strains of bacteria and fungi, suggesting that modifications in the structure can lead to enhanced efficacy against resistant strains .
Anti-inflammatory Properties
2.1 Potential as a 5-Lipoxygenase Inhibitor
The compound's structural characteristics suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the management of inflammatory diseases. The anti-inflammatory activity can be attributed to the inhibition of leukotriene synthesis, which plays a pivotal role in asthma and other inflammatory conditions.
Research Findings:
In silico studies have indicated that compounds similar to this compound can effectively dock with the active site of 5-LOX, providing a basis for further experimental validation .
Anticancer Activity
3.1 Cytotoxic Effects on Cancer Cell Lines
The compound has shown promise in preliminary studies as a cytotoxic agent against various cancer cell lines. The thiazole ring system is known for its ability to interfere with cellular processes, making it a candidate for anticancer drug development.
Case Study:
Research highlighted in Der Pharma Chemica reported that thiazole derivatives exhibited significant cytotoxicity against prostate cancer and melanoma cell lines, indicating that further exploration of ethyl derivatives could yield potent anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring followed by acetamido substitution.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thiourea | Heat |
| 2 | Acetamidation | Acetic anhydride | Room Temp |
| 3 | Esterification | Ethanol | Reflux |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related derivatives from the literature:
Table 1: Core Structural Features and Substituents
Key Observations :
- The cyclopenta[d]thiazole core in the target compound introduces ring strain and conformational rigidity compared to the more flexible dihydrothiadiazole () or planar imidazopyridine ().
Key Observations :
- The absence of nitrophenyl groups in the target compound may simplify purification compared to analogs in and .
Physicochemical Properties
Table 3: Physical Properties
Key Observations :
- The high melting point (243–245°C) of the imidazopyridine derivative () reflects strong intermolecular interactions (e.g., hydrogen bonding via cyano and nitro groups), whereas the target compound’s melting point is unreported but likely lower due to its aliphatic cyclopentane ring.
- The ethyl ester group in the target compound may enhance lipophilicity compared to the diethyl esters in .
Spectral and Analytical Data
- NMR/IR Trends : The imidazopyridine derivative () shows characteristic ester carbonyl peaks near 1700 cm⁻¹ in IR, a feature likely shared with the target compound.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) in confirms molecular ion accuracy (±0.001 Da), a standard practice for validating novel heterocycles like the target compound.
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for improved yield?
The synthesis involves multi-step reactions, including cyclocondensation, amide coupling, and cyclization. Key steps include refluxing intermediates in ethanol with catalysts like triethylamine and controlling solvent polarity for crystallization. Optimization can be achieved via Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratios, catalyst loading) and analyze their effects on yield . For example, fractional factorial designs reduce the number of trials while identifying significant variables .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiazole ring vibrations).
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopenta-thiazole protons at δ 2.5–3.5 ppm).
- HPLC : Monitors reaction progress and purity (>95% purity threshold).
- XRD : Resolves crystal structure and hydrogen-bonding networks .
Q. What biological activities are documented for structurally similar pyrazole-thiazole hybrids?
Analogous compounds exhibit antitumor, antibacterial, and anti-inflammatory properties. For example, pyrazole derivatives inhibit kinases (e.g., EGFR), while thiazole moieties enhance membrane permeability. Initial screening should include cytotoxicity assays (MTT/PrestoBlue) and target-specific enzymatic assays .
Q. How can solubility and stability profiles be experimentally determined under varying pH and temperature conditions?
- Solubility : Shake-flask method in buffers (pH 1–10) with HPLC quantification.
- Stability : Accelerated degradation studies (40–60°C, 75% RH) monitored via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations guide synthesis and mechanistic studies?
Transition-state modeling (e.g., DFT at B3LYP/6-31G* level) predicts reaction pathways and activation energies. For instance, simulating nucleophilic attack in cyclization steps can identify rate-limiting stages. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to prioritize viable routes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds.
- Target selectivity panels : Test against related enzymes/receptors to rule off-target effects.
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid in vivo metabolism .
Q. How to design interaction studies to elucidate the compound’s mechanism with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., kinases).
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining purity?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Membrane separation : Remove byproducts (e.g., unreacted amines) via nanofiltration.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression .
Data Contradiction Analysis Example
| Study | Reported Activity | Methodology | Potential Confounder |
|---|---|---|---|
| A (2023) | IC₅₀ = 1.2 µM (EGFR) | Cell-free assay | Lack of reducing agents (false positives from thiol reactivity) |
| B (2024) | No activity (EGFR) | Cellular assay | Poor membrane permeability masking activity |
Resolution : Repeat assays with permeability enhancers (e.g., cyclodextrins) and include DTT in cell-free systems to assess redox sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
